molecular formula S4 B1240115 Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane

Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane

Cat. No. B1240115
M. Wt: 128.3 g/mol
InChI Key: IOOGPFMMGKCAGU-UHFFFAOYSA-N
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Description

Tetrasulfur is a tetraatomic sulfur.

Scientific Research Applications

1. Structural Chemistry and Synthesis

Sulfanylidene compounds have been actively researched for their unique structural properties and potential in synthesis. For instance, studies have synthesized sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, exploring their hydrogen-bonded ribbon formations and structural comparisons with related compounds (Sarojini et al., 2015). Further, the structure and hydrolysis mechanisms of diaryl(acylamino)(chloro)-λ4-sulfanes have been elucidated, showcasing the compound's conformational flexibility and significant intramolecular interactions (Nagy et al., 2001). Moreover, research into fluorinated Johnson Reagents, like [(oxido)phenyl(trifluoromethyl)-λ4-sulfanylidene]dimethylammonium tetrafluoroborate, has opened up new avenues for electrophilic trifluoromethylation of carbon nucleophiles (Noritake et al., 2008).

2. X-Ray Crystallography and Structural Analysis

Compounds containing sulfanylidene moieties have been subjects for X-ray crystallography and spectroscopic analysis, providing insights into their structural configurations and intermolecular interactions. For example, research on [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol has contributed to understanding the compound's tetrahedral coordination and the formation of supramolecular helical chains (Henderson et al., 2019). Similarly, studies on heteroatomic compounds based on phenylthiourea and acetophenone have provided valuable insights into their structural interpretation, biological activity, and potential pharmaceutical applications (Farzaliyev et al., 2020).

3. Potential in Material Science and Semiconductivity

Sulfanylidene compounds have also been investigated for their potential in material science, particularly in the development of semiconductors. A study on a sulfur coordination polymer formed from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione has revealed its high thermal and chemical stability, as well as its potential application as a selective sensor due to its unique bandgap properties (Zhang et al., 2019).

properties

Product Name

Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane

Molecular Formula

S4

Molecular Weight

128.3 g/mol

IUPAC Name

sulfanylidene-(sulfanylidene-λ4-sulfanylidene)-λ4-sulfane

InChI

InChI=1S/S4/c1-3-4-2

InChI Key

IOOGPFMMGKCAGU-UHFFFAOYSA-N

SMILES

S=S=S=S

Canonical SMILES

S=S=S=S

Origin of Product

United States

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